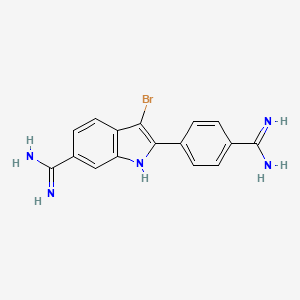
Br-DAPI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-DAPI: is a derivative of the well-known fluorescent dye DAPI (4’,6-diamidino-2-phenylindole). This compound is a DNA-binding photosensitizer that produces reactive oxygen species upon irradiation, leading to single and double-stranded breaks in DNA. This compound is particularly useful in fluorescence microscopy due to its strong binding affinity to adenine-thymine-rich regions in DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Br-DAPI involves the bromination of DAPI. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce a bromine atom into the DAPI molecule. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature to ensure the selective bromination of the desired position on the DAPI molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Br-DAPI undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of brominated quinones, while reduction can yield brominated amines .
Scientific Research Applications
Br-DAPI has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting DNA and studying DNA-binding interactions.
Biology: Employed in fluorescence microscopy to stain DNA in both live and fixed cells, allowing for the visualization of cellular structures.
Medicine: Utilized in diagnostic assays to detect DNA in various biological samples.
Industry: Applied in the development of new fluorescent dyes and probes for various industrial applications.
Mechanism of Action
Br-DAPI exerts its effects by binding to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions. Upon binding, this compound produces reactive oxygen species when exposed to light, leading to the cleavage of DNA strands. This mechanism is particularly useful in photodynamic therapy and other applications where controlled DNA damage is desired .
Comparison with Similar Compounds
DAPI: The parent compound of Br-DAPI, widely used as a fluorescent DNA stain.
Hoechst 33342: Another DNA-binding dye that is cell-permeant and used for live-cell imaging.
Ethidium Bromide: A DNA intercalating agent used for staining DNA in gel electrophoresis.
Uniqueness of this compound: this compound is unique due to its ability to produce reactive oxygen species upon irradiation, making it a valuable tool in applications requiring controlled DNA damage. Its high binding affinity to DNA and strong fluorescence make it an excellent choice for various imaging and diagnostic applications .
Properties
Molecular Formula |
C16H14BrN5 |
|---|---|
Molecular Weight |
356.22 g/mol |
IUPAC Name |
3-bromo-2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C16H14BrN5/c17-13-11-6-5-10(16(20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)15(18)19/h1-7,22H,(H3,18,19)(H3,20,21) |
InChI Key |
GSBXNZFEZFIMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)C=C(C=C3)C(=N)N)Br)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


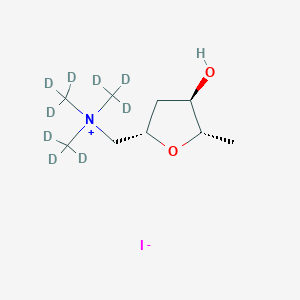
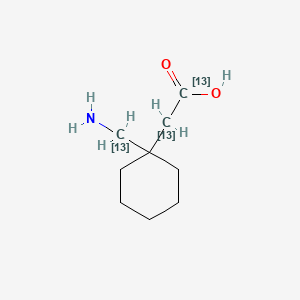



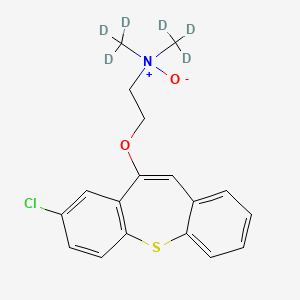
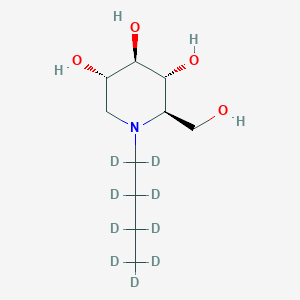
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
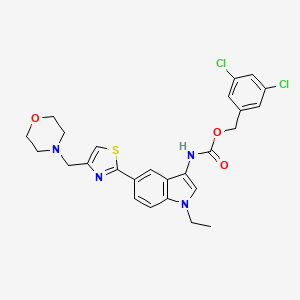
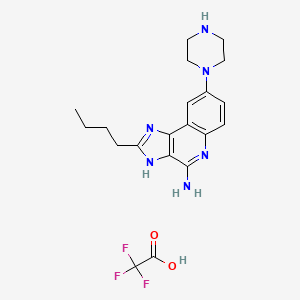
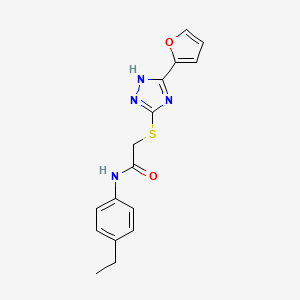
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
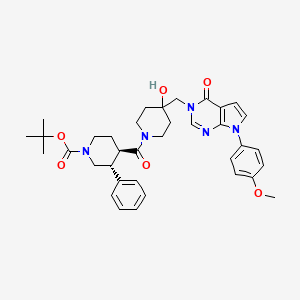
![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
